![molecular formula C21H17ClN2 B14225645 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- CAS No. 569296-23-7](/img/structure/B14225645.png)
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- is a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 1H-indazole core substituted with a 4-chlorophenylmethyl group and a 4-methylphenyl group, making it a unique and interesting molecule for research and development.
Métodos De Preparación
The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and other methods. For instance, a common synthetic route includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another method involves the condensation of ortho-substituted benzaldehydes with hydrazine . These methods generally yield good to excellent results with minimal byproducts.
Análisis De Reacciones Químicas
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often leads to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring. Reagents such as halogens and nitrating agents are frequently used.
Cyclization: This compound can undergo intramolecular cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- involves its interaction with specific molecular targets. It often acts as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar compounds to 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- include other indazole derivatives such as:
- 1H-Indazole, 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-
These compounds share the indazole core but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- makes it particularly interesting for specific applications.
Propiedades
Número CAS |
569296-23-7 |
|---|---|
Fórmula molecular |
C21H17ClN2 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)24(23-21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3 |
Clave InChI |
VLVDVCGRRZRJAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


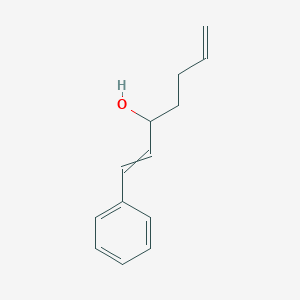
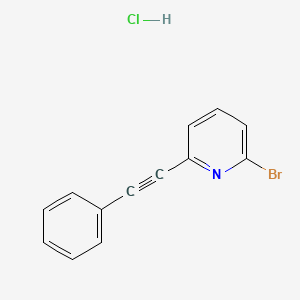


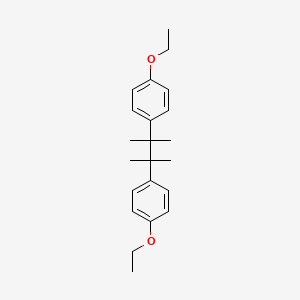
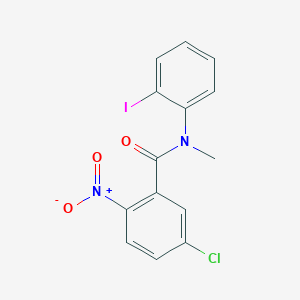
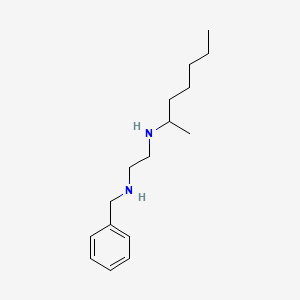
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
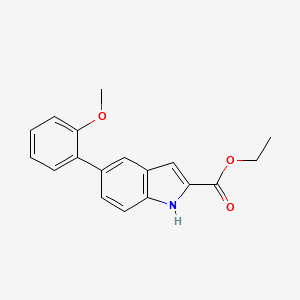

![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
